4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine

Description

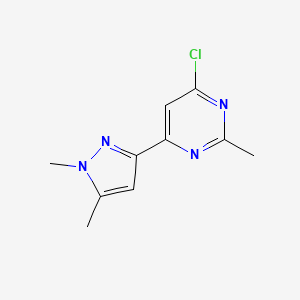

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 4, a methyl group at position 2, and a 1,5-dimethylpyrazole moiety at position 4. Its molecular formula is C₁₀H₁₂ClN₅, with a molecular weight of 237.69 g/mol. The compound’s structure is characterized by aromaticity and halogenated reactivity, making it a candidate for agrochemical and pharmaceutical applications .

Properties

IUPAC Name |

4-chloro-6-(1,5-dimethylpyrazol-3-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-6-4-9(14-15(6)3)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKBVOZPFADJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H11ClN4

- Molecular Weight : 224.68 g/mol

Biological Activity Overview

This compound has shown promising results in various biological assays, particularly in the fields of oncology and microbiology.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

- Case Study 1 : A study by Bouabdallah et al. reported that certain pyrazole derivatives exhibited cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

- Case Study 2 : In another investigation, compounds similar to this compound were screened against various cancer cell lines (MCF7, SF-268) with IC50 values indicating promising anticancer activity .

The following table summarizes the anticancer activity of related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | SF-268 | 31.5 |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored.

- Case Study 3 : A recent study evaluated the antibacterial and antifungal activities of synthesized pyrazole derivatives. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The following table illustrates the antimicrobial effectiveness:

| Compound Name | Pathogen Tested | MIC (mg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.0039 |

| Compound E | Escherichia coli | 0.025 |

The mechanism through which this compound exhibits its biological activity is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some pyrazole derivatives have been shown to inhibit Aurora-A kinase, a critical regulator in cancer cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine (CAS: 1708437-44-8)

- Key Differences :

- Position 2: A 1-methoxyethyl group replaces the methyl group.

- Pyrazole substituent: 1-ethyl-3-methyl instead of 1,5-dimethyl.

- Ethyl substitution on the pyrazole may alter metabolic stability compared to the dimethyl analog .

Procyazine (CAS: 32889-48-8)

- Key Differences: Core structure: Triazine instead of pyrimidine. Substituents: Cyclopropylamino and 2-methylpropanenitrile groups.

- Implications: The triazine core enhances herbicidal activity, as evidenced by procyazine’s use as a herbicide.

Substituent Variations on the Pyrazole Ring

N-tert-Butyl-2-[1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrazol-3-yl]benzamide (10d-9-1)

- Key Differences :

- Pyrazole substituent: 1-(4-fluorophenyl)-4,5-dimethyl instead of 1,5-dimethyl.

- Additional benzamide group.

- The benzamide moiety enables hydrogen bonding, which is absent in the target compound .

4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS: 1006348-72-6)

- Key Differences: Pyrimidine replaced by a secondary pyrazole ring. Amino group at position 3.

- Implications: The amino group enhances hydrogen-bonding capacity, improving solubility and interaction with biological receptors. Structural simplicity may reduce synthetic complexity .

Reactivity and Stability

- The chloro group at position 4 in the target compound facilitates nucleophilic substitution reactions, a feature shared with procyazine but absent in non-halogenated analogs like 10d-9-1 .

Data Table: Key Comparators

Preparation Methods

Synthesis via Hydrazino Intermediate and Subsequent Pyrazole Formation

One documented approach involves the following sequence:

Step 1: Synthesis of 2-hydrazino-6-methylpyrimidin-4-one by refluxing alkylated thiouracil derivatives with hydrazine hydrate in ethanol for 3 hours. This yields the hydrazino intermediate crucial for further transformations.

Step 2: Treatment of the hydrazino intermediate with phosphorus oxychloride (POCl3) under reflux for 2 hours to obtain 4-chloro-2-hydrazino-6-methylpyrimidine. This chlorination step replaces the 4-oxo group with chlorine.

Step 3: Condensation of the 4-chloro-2-hydrazino-6-methylpyrimidine with acetylacetone in ethanol under reflux for 3 hours leads to the formation of the pyrazole ring, yielding the 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine derivative.

This method involves sequential functional group transformations and ring closure to form the pyrazole substituent on the pyrimidine ring (Scheme 1 in the original study). The overall yields reported for the intermediates and final products are high, with the chlorination step yielding approximately 94% of the chloro derivative.

Alternative Route via S-Alkylated Thiouracil and Direct Chlorination

An alternate synthetic pathway involves:

Reaction of S-alkylated thiouracil derivatives with POCl3 under reflux conditions for 2 hours to afford 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Subsequent reaction of this chloro compound with hydrazine hydrate in ethanol under reflux for 3 hours to convert the methylthio group to a hydrazinyl group, which can then be further reacted to form the pyrazole ring.

This route provides an efficient means to introduce the chloro substituent early and then modify the 2-position substituent, facilitating the synthesis of various analogs.

Nucleophilic Substitution on 4-chloro-6-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Another approach involves nucleophilic aromatic substitution reactions on the 4-chloro-6-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine scaffold:

The 4-chloro substituent is reactive towards nucleophiles such as amines or anilines, allowing substitution to form 4-amino or 4-anilino derivatives.

This method is typically carried out in anhydrous N,N-dimethylformamide (DMF) with a base such as N,N-diisopropylethylamine (DIPEA) at room temperature or under reflux conditions.

The reaction yields a series of substituted pyrimidine derivatives with the pyrazolyl group already installed at the 6-position.

This strategy is useful for diversifying the 4-position substituent while retaining the pyrazolyl moiety, and it has been employed to synthesize analogs for biological evaluation.

Reaction Conditions and Analytical Data

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylated thiouracil + hydrazine hydrate in ethanol | 3 hours | Reflux | High | Formation of hydrazino intermediate |

| 2 | Hydrazino intermediate + POCl3 | 2 hours | Reflux | ~94 | Chlorination at 4-position |

| 3 | 4-chloro-2-hydrazino-6-methylpyrimidine + acetylacetone in ethanol | 3 hours | Reflux | High | Pyrazole ring formation |

| Alt 1 | S-alkylated thiouracil + POCl3 | 2 hours | Reflux | High | Formation of chloro-methylthio derivative |

| Alt 2 | Chloro-methylthio derivative + hydrazine hydrate in ethanol | 3 hours | Reflux | High | Conversion to hydrazinyl derivative |

| Nucleophilic substitution | 4-chloro-6-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine + amines in DMF + DIPEA | Several hours | Room temp or reflux | 77–84 | Substitution at 4-position |

Research Findings and Optimization Notes

The use of POCl3 is critical for the chlorination step, efficiently replacing hydroxy or thione groups with chlorine under reflux conditions.

The condensation with acetylacetone to form the pyrazole ring proceeds smoothly in ethanol under reflux, indicating good compatibility of the functional groups.

Alternative nucleophilic substitution on the 4-chloro derivative allows for structural diversification, which is important for structure-activity relationship studies, particularly in the development of KCa2 channel modulators.

Yields of intermediates and final products are generally high, often exceeding 90%, indicating the robustness of the synthetic routes.

Analytical techniques such as TLC, IR, 1H-NMR, and mass spectrometry are employed to monitor reactions and confirm structures, with characteristic signals for methyl, pyrazole, and pyrimidine protons aiding identification.

Summary Table of Key Synthetic Steps

This detailed overview synthesizes the preparation methods of this compound from diverse literature sources, highlighting the key reaction steps, conditions, yields, and analytical confirmations. The methods provide multiple routes for synthesis, enabling flexibility for further functionalization and biological evaluation.

Q & A

Basic Research Question

- 1H/13C NMR : Resolves substituent positions on the pyrimidine and pyrazole rings. For example, methyl groups at δ 2.1–2.5 ppm and aromatic protons at δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 402 for C21H16ClN7Al derivatives) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 750–800 cm⁻¹) .

- HPLC : Purity assessment (>98%) using C18 columns and UV detection .

How can X-ray crystallography and SHELX software resolve ambiguities in molecular geometry?

Advanced Research Question

- Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) for accurate bond-length/angle determination .

- SHELXL Refinement : Utilizes least-squares minimization to optimize structural parameters. Key steps include:

- Validation : R-factor (<0.05) and residual electron density maps ensure reliability .

What strategies are recommended for analyzing hydrogen bonding patterns and their implications on molecular packing?

Advanced Research Question

- Graph Set Analysis : Classifies hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism .

- DFT Calculations : Predicts intermolecular interaction energies (e.g., 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl) derivatives show stabilization via O-H⋯N bonds) .

- Thermodynamic Studies : Adsorption kinetics (e.g., ΔG < 0 for spontaneous binding) validate packing stability .

How can researchers address discrepancies in biological activity data across studies?

Advanced Research Question

- Experimental Replication : Standardize assays (e.g., α7 nicotinic receptor binding protocols) to minimize variability .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methyl groups on kinase inhibition) .

- Meta-Analysis : Use PubChem data to cross-reference bioactivity trends (e.g., antimicrobial IC50 ranges) .

What computational methods are suitable for studying electronic properties and reaction mechanisms?

Advanced Research Question

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol vs. water) for solubility optimization .

- Docking Studies : Predicts binding affinities to biological targets (e.g., Src/Abl kinases) using AutoDock Vina .

What key considerations are needed to assess the compound’s stability under various conditions?

Basic Research Question

- Thermal Stability : TGA/DSC analysis (decomposition >200°C) .

- Light Sensitivity : Store in amber vials to prevent photodegradation .

- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., acidic conditions accelerate hydrolysis) .

How can regioselectivity challenges in pyrimidine ring functionalization be addressed?

Advanced Research Question

- Directing Groups : Use chloro or methyl substituents to guide electrophilic substitution .

- Microwave-Assisted Synthesis : Enhances selectivity via rapid, controlled heating .

- Protection/Deprotection : Temporary blocking of reactive sites (e.g., Boc-protected amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.